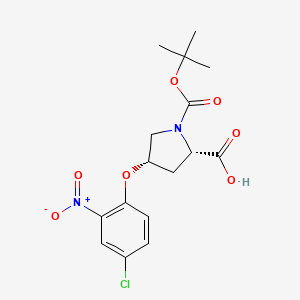

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid

Description

Contextual Significance of Pyrrolidinecarboxylic Acid Derivatives

Pyrrolidinecarboxylic acid derivatives constitute a fundamental class of nitrogen-containing heterocycles that have gained substantial recognition in contemporary organic and medicinal chemistry. The five-membered pyrrolidine ring system, characterized by its saturated nitrogen heterocycle, provides unique structural and electronic properties that distinguish it from aromatic counterparts such as pyrrole. The incorporation of carboxylic acid functionality at the 2-position creates proline-like structures that serve as crucial building blocks for peptide synthesis and pharmaceutical development.

The significance of pyrrolidinecarboxylic acid derivatives extends beyond their structural utility to encompass their role as versatile synthetic intermediates. Research has demonstrated that these compounds facilitate the exploration of pharmacophore space through their three-dimensional hybridization characteristics, which enable efficient molecular recognition and binding interactions. The pyrrolidine scaffold contributes to stereochemical control in complex molecular systems, offering advantages in drug design through its ability to adopt specific conformational states that influence biological activity.

Contemporary investigations have revealed that pyrrolidinecarboxylic acid derivatives exhibit remarkable versatility in catalytic applications. Studies have shown that (R)-3-pyrrolidinecarboxylic acid functions as an efficient catalyst in enantioselective anti-Mannich-type reactions, achieving exceptional diastereoselectivity and enantioselectivity with ratios exceeding 99:1 and enantiomeric excesses up to 99%. These findings underscore the importance of the carboxylic acid group positioning within the pyrrolidine framework for achieving precise stereochemical control.

The three-dimensional coverage provided by pyrrolidine rings, attributed to a phenomenon termed "pseudorotation," enables these compounds to access energetically favorable conformations that facilitate diverse chemical transformations. This conformational flexibility, combined with the ability to incorporate multiple stereogenic centers, positions pyrrolidinecarboxylic acid derivatives as essential scaffolds for developing novel therapeutic agents targeting various biological pathways.

Historical Development of N-protected Pyrrolidine Compounds

The historical development of N-protected pyrrolidine compounds represents a significant advancement in synthetic organic chemistry, with the tert-butoxycarbonyl protecting group emerging as a pivotal innovation. The tert-butoxycarbonyl group, first introduced as an amine protecting strategy, provides acid-labile protection that enables selective functionalization of nitrogen-containing heterocycles under controlled conditions. This protecting group strategy revolutionized the synthesis of complex pyrrolidine derivatives by allowing temporary masking of nitrogen reactivity during synthetic transformations.

Early developments in N-protected pyrrolidine chemistry focused on establishing reliable protection and deprotection protocols. The tert-butoxycarbonyl group can be efficiently introduced onto pyrrolidine systems using di-tert-butyl dicarbonate under various reaction conditions, including aqueous biphasic systems with sodium bicarbonate. These methodologies enabled synthetic chemists to access protected pyrrolidine intermediates with high efficiency and reliability.

The evolution of N-protected pyrrolidine synthetic methods has led to sophisticated approaches for stereoselective synthesis. Palladium-catalyzed alpha-arylation of N-tert-butoxycarbonyl pyrrolidine has been developed as a comprehensive methodology, involving deprotonation with sec-butyllithium and sparteine, followed by transmetalation with zinc chloride and Negishi coupling protocols. These advanced synthetic strategies demonstrate the maturation of N-protected pyrrolidine chemistry from simple protection schemes to complex stereocontrolled transformations.

Recent synthetic developments have expanded the scope of N-protected pyrrolidine applications to include catalytic asymmetric transformations. The integration of protecting group chemistry with stereoselective methodologies has enabled access to enantiomerically enriched pyrrolidine derivatives with diverse substitution patterns. Research has shown that N-tert-butoxycarbonyl pyrrolidine exhibits enhanced reactivity toward carbon-hydrogen insertion reactions, demonstrating reactivity levels approximately 2000 times greater than cyclohexane.

| Historical Development Period | Key Innovation | Synthetic Impact |

|---|---|---|

| 1960s | Introduction of tert-butoxycarbonyl protecting group | Enabled selective nitrogen protection |

| 1980s | Development of aqueous protection protocols | Improved synthetic accessibility |

| 1990s | Stereoselective lithiation methodologies | Enhanced stereochemical control |

| 2000s | Palladium-catalyzed asymmetric arylation | Expanded synthetic scope |

| 2010s | Comprehensive mechanistic understanding | Optimized reaction conditions |

Stereochemical Importance of (2S,4S) Configuration in Pyrrolidine Systems

The (2S,4S) configuration in pyrrolidine systems represents a specific stereochemical arrangement that profoundly influences both chemical reactivity and biological activity. This particular stereochemical configuration establishes a cis-relationship between substituents at the 2- and 4-positions of the pyrrolidine ring, creating distinct spatial arrangements that affect molecular conformation and intermolecular interactions. The stereochemical control achieved through (2S,4S) configuration provides access to compounds with defined three-dimensional structures essential for biological recognition processes.

Stereochemical analysis reveals that the (2S,4S) configuration influences pyrrolidine ring conformation through stereoelectronic effects that stabilize specific envelope conformations. Research has demonstrated that fluorine substitution at the 4-position can control ring puckering, with cis-4-fluoroproline favoring the endo envelope conformation. This conformational control extends to other substituents, where the (2S,4S) arrangement promotes specific spatial orientations that enhance molecular recognition capabilities.

The biological significance of (2S,4S) stereochemistry is exemplified by its influence on protein-ligand interactions. Studies have shown that different stereoisomers of pyrrolidine derivatives exhibit distinct biological profiles due to varying binding modes with enantioselective proteins. The (2S,4S) configuration provides optimal spatial arrangement for specific receptor interactions, as demonstrated in research on cis-3,4-diphenylpyrrolidine derivatives that achieve "U-shaped" conformations beneficial for inverse agonistic activity.

Synthetic methodologies for accessing (2S,4S)-configured pyrrolidine derivatives have been extensively developed, with particular emphasis on stereoselective construction strategies. Asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes have been employed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with enantiomeric excesses reaching 97%. These synthetic approaches demonstrate the importance of stereochemical control in accessing compounds with defined (2S,4S) configurations.

| Stereochemical Feature | Structural Impact | Functional Consequence |

|---|---|---|

| Cis-2,4-relationship | Fixed spatial orientation | Enhanced molecular recognition |

| Envelope conformation | Reduced conformational flexibility | Improved binding selectivity |

| Stereoelectronic effects | Stabilized ring puckering | Predictable reactivity patterns |

| Three-dimensional coverage | Optimal pharmacophore positioning | Enhanced biological activity |

Research Scope and Objectives

The research scope for (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid encompasses multiple interdisciplinary areas including synthetic methodology development, stereochemical analysis, and structure-activity relationship investigations. The primary objective involves understanding the complex interplay between structural features and functional properties, with particular emphasis on how the combination of tert-butoxycarbonyl protection, nitro-substituted phenoxy functionality, and pyrrolidinecarboxylic acid backbone influences overall molecular behavior.

Contemporary research objectives focus on elucidating the synthetic pathways required for accessing this complex molecular architecture. The incorporation of 4-chloro-2-nitrophenoxy substituents at the 4-position of the pyrrolidine ring presents significant synthetic challenges, requiring development of selective functionalization methods that preserve the (2S,4S) stereochemical integrity. Research efforts aim to establish reliable synthetic protocols that enable efficient construction of such complex structures while maintaining stereochemical purity.

Mechanistic investigations constitute another crucial research objective, particularly regarding the influence of multiple functional groups on molecular conformation and reactivity. The presence of electron-withdrawing nitro groups, electron-donating phenoxy linkages, and sterically demanding tert-butoxycarbonyl protection creates a complex electronic environment that requires detailed analysis. Research aims to understand how these structural features collectively influence molecular properties and potential applications.

The exploration of structure-activity relationships represents a fundamental research objective, investigating how specific structural modifications influence biological and chemical properties. Research has demonstrated that pyrrolidine derivatives with defined stereochemistry exhibit enhanced selectivity toward biological targets. The investigation of this compound aims to establish correlations between structural features and functional outcomes.

Properties

IUPAC Name |

(2S,4S)-4-(4-chloro-2-nitrophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O7/c1-16(2,3)26-15(22)18-8-10(7-12(18)14(20)21)25-13-5-4-9(17)6-11(13)19(23)24/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTWMSMYKRDNQC-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H22ClN2O6

- Molecular Weight : 371.81 g/mol

- CAS Number : 470482-41-8

- Purity : Typically >96% in commercial samples

The compound features a pyrrolidine backbone with a tert-butoxycarbonyl (Boc) protecting group and a chloronitrophenoxy substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit varying degrees of antimicrobial properties. The presence of the chloronitrophenoxy group suggests potential activity against bacterial strains. A study demonstrated that similar compounds showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For example, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cell lines by inducing G0/G1 phase arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest in G0/G1 phase |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control in diabetic models .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including our compound, against a panel of bacteria and fungi. The results indicated that the compound exhibited notable activity against resistant strains, suggesting its potential as a lead compound for antibiotic development . -

Anticancer Activity in Vivo :

An in vivo study assessed the anticancer efficacy of the compound in mouse models bearing human tumor xenografts. The treatment led to significant tumor regression compared to controls, indicating its potential as a therapeutic agent . -

Diabetes Management :

Clinical trials involving analogs of this compound have shown promising results in improving glycemic control in Type 2 diabetes patients by modulating DPP-IV activity. This suggests that the compound could be beneficial in developing new antidiabetic therapies .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural motifs are often incorporated into drug candidates targeting specific biological pathways.

- Anticancer Agents : Research has indicated that derivatives of pyrrolidinecarboxylic acids exhibit anticancer properties. The incorporation of the nitrophenoxy group can enhance the selectivity and potency of these compounds against cancer cells.

Proteomics and Biochemistry

The compound is utilized in proteomics research, particularly in the development of enzyme inhibitors and modulators. Its ability to interact with amino acid residues makes it a candidate for designing selective inhibitors.

- Enzyme Inhibition : Studies have shown that similar compounds can inhibit proteases and other enzymes involved in disease mechanisms. This application is crucial for developing targeted therapies.

Synthetic Organic Chemistry

In synthetic organic chemistry, (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid is used as an intermediate in multi-step synthesis processes.

- Building Block for Complex Molecules : The compound's functional groups allow for further chemical modifications, enabling the synthesis of more complex structures with desired pharmacological properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of pyrrolidine derivatives containing nitrophenoxy groups. The results demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for drug development.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of serine proteases using derivatives of pyrrolidinecarboxylic acids showed promising results. The study highlighted how modifications to the nitrophenoxy substituent could enhance binding affinity and selectivity towards specific enzymes involved in inflammatory processes.

Data Table

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Anticancer activity against specific cell lines |

| Proteomics | Development of enzyme inhibitors | Selective inhibition of serine proteases |

| Synthetic Organic Chemistry | Intermediate for complex molecule synthesis | Versatile modifications leading to diverse products |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity and polarity compared to tert-pentyl or methyl substituents .

- Hazard Profile : Chloro- and nitro-substituted analogs are more likely to exhibit irritant properties (e.g., H315, H319) due to reactive functional groups .

- LogD and Solubility: Substituents like tert-pentyl increase lipophilicity (LogD = 3.62), whereas amino groups improve aqueous solubility .

Stability and Stereochemical Considerations

- Stereochemical Integrity : (2S,4S) configurations are preserved using chiral auxiliaries or enantioselective catalysis, as demonstrated in related pyrrolidine syntheses .

- Boc Group Stability : The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), a common step in peptide deprotection .

Preparation Methods

Starting Material Preparation: N-Boc-L-Proline

N-Boc-L-proline (1-tert-butyloxycarbonyl-L-proline) is a common starting material for the synthesis of the target compound. It is commercially available and can be synthesized by protecting L-proline with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

| Parameter | Details |

|---|---|

| Starting material | L-Proline |

| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | Dichloromethane or similar organic solvent |

| Base | Triethylamine or sodium bicarbonate |

| Temperature | 0 to 25 °C |

| Reaction time | 1-3 hours |

| Yield | Typically >90% |

Introduction of the 4-(4-chloro-2-nitrophenoxy) Group

The aromatic substitution at the 4-position of the pyrrolidine ring involves coupling the Boc-protected pyrrolidine-2-carboxylic acid with 4-chloro-2-nitrophenol or a suitable derivative.

Method: Nucleophilic aromatic substitution or ether formation via Mitsunobu reaction or Williamson ether synthesis.

- The phenol derivative (4-chloro-2-nitrophenol) is reacted with the 4-hydroxy or 4-bromo substituted pyrrolidine intermediate.

- Base such as potassium carbonate or cesium carbonate is used to deprotonate the phenol.

- Solvent systems include DMF, DMSO, or acetonitrile.

- Reaction temperature ranges from room temperature to 80 °C.

- The reaction is monitored by TLC or HPLC for completion.

| Parameter | Details |

|---|---|

| Phenol derivative | 4-chloro-2-nitrophenol |

| Base | K2CO3, Cs2CO3 |

| Solvent | DMF, DMSO, or acetonitrile |

| Temperature | 25-80 °C |

| Reaction time | 4-24 hours |

| Yield | 70-90% |

Coupling and Final Functionalization

The carboxylic acid group on the pyrrolidine ring is often activated and coupled using carbodiimide reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride.

- The reaction is typically carried out in dichloromethane at ambient temperature (~20 °C).

- The coupling reaction time is approximately 2 hours.

- Workup involves washing with aqueous acid (e.g., 1 N HCl) and brine, drying over MgSO4, and concentration under reduced pressure.

- The product is often isolated as a solid without further purification.

| Parameter | Details |

|---|---|

| Coupling reagent | EDC or EDCI hydrochloride |

| Solvent | Dichloromethane |

| Temperature | 20 °C |

| Reaction time | 2 hours |

| Yield | Up to 96% |

Stereochemical Considerations

- The stereochemistry at the 2S and 4S positions is retained throughout synthesis by starting from chiral N-Boc-L-proline.

- Mechanochemical methods have been explored for related compounds to improve yield and reduce reaction time while preserving enantiomeric purity.

- No significant racemization occurs under mild reaction conditions.

Mechanochemical Synthesis (Emerging Method)

Recent research has demonstrated the use of mechanochemical methods (ball milling) for multistep synthesis of complex pyrrolidine derivatives, improving sustainability and efficiency.

- Reaction times reduced from 42 hours to 4 hours.

- Overall yield improvements from ~32% to 56% in related compounds.

- Reduced use of toxic solvents and reagents.

- High enantiomeric purity (≥99% ee) maintained.

This approach may be adapted for the synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid to enhance green chemistry profiles.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection of L-Proline | Boc2O, base, DCM, 0-25 °C, 1-3 h | >90 | Standard protection of amine |

| Aromatic Substitution | 4-chloro-2-nitrophenol, K2CO3, DMF, 25-80 °C, 4-24 h | 70-90 | Nucleophilic aromatic substitution |

| Carbodiimide Coupling | EDC, DCM, 20 °C, 2 h | Up to 96 | Activation of carboxylic acid for coupling |

| Mechanochemical Synthesis | Ball milling, multistep, solvent-free | 56 (related compound) | Sustainable alternative, shorter times |

Research Findings and Notes

- The use of carbodiimide coupling reagents in dichloromethane at room temperature is highly efficient for forming amide/ester bonds in this class of compounds, with yields up to 96% reported.

- The Boc protecting group is stable under these conditions and can be removed later if necessary.

- The aromatic substitution step requires careful control of base and temperature to avoid side reactions, especially due to the nitro and chloro substituents.

- Mechanochemical synthesis offers a promising green alternative, reducing solvent use and reaction time while maintaining stereochemical integrity.

- Purification is often simplified by extraction and washing steps without the need for chromatographic purification, which is advantageous for scale-up.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid in laboratory settings?

- Methodological Answer : The compound exhibits hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes . Store in tightly closed containers in well-ventilated areas, avoiding dust formation .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

- Methodological Answer : Stereochemistry is validated via nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of protons, complemented by X-ray crystallography for absolute configuration determination. Chiral HPLC or polarimetry can further confirm enantiopurity . For derivatives like Boc-protected pyrrolidines, coupling constants in -NMR (e.g., ) provide insights into ring puckering and stereochemistry .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. -NMR identifies carbonyl (Boc group) and carboxylic acid signals, while -NMR resolves pyrrolidine ring protons and substituent environments . HPLC with UV detection (e.g., at 254 nm) monitors purity, and IR spectroscopy verifies functional groups like nitro (1520–1350 cm) and carbonyl (1720–1680 cm) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing diastereomeric byproducts?

- Methodological Answer : Diastereomer formation often arises during pyrrolidine ring functionalization. Use kinetic control by cooling reactions (−20°C to 0°C) to favor desired transition states. Protecting group strategies (e.g., Boc stability under acidic conditions) and catalysts like DMAP improve acylation efficiency . Purification via flash chromatography (hexane/EtOAc gradients) or recrystallization (e.g., from EtOH/HO) isolates the target compound .

Q. What systematic approach resolves contradictions in observed vs. predicted reactivity of the 4-chloro-2-nitrophenoxy substituent?

- Methodological Answer : The electron-withdrawing nitro group deactivates the phenoxy ring, reducing nucleophilic aromatic substitution (SNAr) rates. Computational modeling (DFT) predicts electrophilic sites, while LC-MS tracks intermediates in reactions like cross-coupling. Contrast experimental outcomes (e.g., Suzuki-Miyaura coupling yields) with computational predictions to refine mechanistic hypotheses .

Q. How do electronic effects of the 4-chloro-2-nitrophenoxy group influence pyrrolidine ring conformation?

- Methodological Answer : The bulky phenoxy substituent induces steric strain, favoring a twisted envelope conformation. Variable-temperature NMR (VT-NMR) detects ring-flipping barriers, while NOESY correlations map spatial interactions between the phenoxy Cl and pyrrolidine protons. Compare with analogs (e.g., 4-methoxy derivatives) to isolate electronic vs. steric contributions .

Q. What strategies identify and mitigate unexpected byproducts during synthesis?

- Methodological Answer : Byproducts may arise from Boc-deprotection (e.g., trifluoroacetic acid overexposure) or nitro group reduction. Use LC-MS to detect impurities, and optimize reaction conditions (e.g., milder acids, controlled hydrogenation). Scale-down experiments with -labeling or isotopic tracers elucidate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.